1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one
Description
This compound features a propan-1-one backbone substituted with a 2,6-dichlorophenyl group and a 3-(tert-butylsulfonyl)pyrrolidin-1-yl moiety. The 2,6-dichlorophenyl group is a common structural motif in pharmaceuticals and agrochemicals due to its electron-withdrawing properties, which enhance metabolic stability and receptor binding affinity .
Properties
IUPAC Name |
1-(3-tert-butylsulfonylpyrrolidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23Cl2NO3S/c1-17(2,3)24(22,23)12-9-10-20(11-12)16(21)8-7-13-14(18)5-4-6-15(13)19/h4-6,12H,7-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZZGEVDFVEEBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)CCC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.
Introduction of the Tert-butylsulfonyl Group: The tert-butylsulfonyl group is introduced via sulfonylation, using tert-butylsulfonyl chloride and a base such as triethylamine.
Attachment of the Propanone Moiety: The propanone moiety is attached through a condensation reaction with an appropriate ketone precursor.
Substitution with the Dichlorophenyl Group: The final step involves the substitution of the pyrrolidine ring with the dichlorophenyl group, typically through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of enzyme activity through binding to the active site.
Receptors: Modulation of receptor activity by acting as an agonist or antagonist.
Pathways: Interference with cellular signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Structural Analogs with 2,6-Dichlorophenyl and Propan-1-one Backbone
The following table highlights key structural and functional differences between the target compound and related analogs:
Key Observations:
Functional Group Comparisons
- Thiourea Analog (1-(2-Aminoethyl)-3-(2,6-dichlorophenyl)-thiourea): This compound replaces the propan-1-one backbone with a thiourea group. The thiourea moiety enables stronger hydrogen bonding compared to the ketone group in the target compound, which may enhance receptor binding but reduce metabolic stability due to susceptibility to hydrolysis .
- Dihydrochalcone Derivatives (e.g., Naringin Dihydrochalcone): While structurally distinct, these compounds share a propan-1-one core. The presence of glycosidic groups (e.g., glucopyranosyl) in dihydrochalcones drastically improves water solubility but reduces membrane permeability compared to the target compound’s lipophilic tert-butylsulfonyl group .
Research Findings and Hypotheses
- Metabolic Stability : The tert-butylsulfonyl group is resistant to oxidative metabolism, suggesting the target compound may exhibit a longer half-life than analogs with methyl or methoxy substituents .
- Receptor Binding : The 2,6-dichlorophenyl group is associated with affinity for G-protein-coupled receptors (GPCRs) in related compounds (e.g., SCH530348, a thrombin receptor antagonist) . The target compound’s pyrrolidinyl-sulfonyl group may modulate selectivity for specific receptor subtypes.
- Toxicity Considerations : Chlorinated aryl groups (e.g., 2,6-dichlorophenyl) are linked to hepatotoxicity in some pharmaceuticals. Structural analogs with methyl/methoxy groups may offer safer profiles, though this requires validation .
Biological Activity
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one is a synthetic organic compound notable for its complex structure and potential biological activities. This compound features a pyrrolidine ring, a tert-butylsulfonyl group, and a dichlorophenyl moiety, which contribute to its unique chemical properties. Recent studies have indicated its relevance in medicinal chemistry, particularly in cancer research and enzyme inhibition.
- IUPAC Name : 1-(3-tert-butylsulfonylpyrrolidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one
- Molecular Formula : C17H24Cl2N2O3S
- Molecular Weight : 392.41 g/mol
- CAS Number : 1797612-21-5
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrrolidine Ring : Achieved through cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the Tert-butylsulfonyl Group : This is done via sulfonylation using tert-butylsulfonyl chloride in the presence of bases like triethylamine.
- Attachment of the Dichlorophenyl Moiety : This step involves coupling with a dichlorophenyl derivative using suitable coupling reagents.
Enzyme Inhibition
One of the primary areas of interest regarding the biological activity of this compound is its potential as an enzyme inhibitor. Specifically, it has been shown to inhibit lysyl oxidase, an enzyme crucial for collagen and elastin cross-linking in the extracellular matrix. This inhibition may have significant implications for cancer metastasis and fibrosis management.
Anticancer Properties
Research indicates that compounds with similar structures have demonstrated anticancer properties. The mechanism is believed to involve modulation of signaling pathways associated with cell proliferation and apoptosis. For instance, studies have shown that related compounds can induce apoptosis in various cancer cell lines by activating caspase pathways.
Study 1: Lysyl Oxidase Inhibition
A study published in Journal of Medicinal Chemistry explored the effects of various sulfonamide derivatives on lysyl oxidase activity. The findings suggested that compounds with a tert-butylsulfonyl group exhibited potent inhibitory activity, supporting further investigation into this compound as a therapeutic candidate for fibrotic diseases.
Study 2: Anticancer Activity
In another study focused on pyrrolidine derivatives, researchers evaluated the cytotoxic effects against breast cancer cell lines (MCF-7). The results indicated that certain structural modifications enhanced cytotoxicity, suggesting that the incorporation of the dichlorophenyl moiety could further increase efficacy against cancer cells .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(4-methylthio)phenyl)propan-1-one | Pyrrolidine ring, methylthio group | Inhibitor of lysyl oxidase |
| 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(4-chlorophenyl)propan-1-one | Pyrrolidine ring, chlorophenol group | Potential anticancer activity |
| 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-pyrrolidinone | Pyrrolidine ring | Enzyme inhibition potential |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
